

S-Sulfo-L-cysteine Sodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *S-Sulfo-L-cysteine sodium salt*

Cat. No.: *B10768513*

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An In-depth Examination of a Stable Cysteine Analogue for Drug Development and Cell Culture Applications

Abstract

S-Sulfo-L-cysteine sodium salt is a chemically modified amino acid derivative that has garnered significant interest in the fields of neuroscience, drug development, and biopharmaceutical production. Its structural stability and bioactivity make it a valuable tool for a range of applications. This technical guide provides a comprehensive overview of **S-Sulfo-L-cysteine sodium salt**, including its chemical properties, and detailed methodologies for its application in cell culture and as a glutamate receptor agonist.

Core Compound Information

S-Sulfo-L-cysteine sodium salt is the sodium salt of S-sulfo-L-cysteine, an analogue of the amino acid L-cysteine where a sulfo group is attached to the sulfur atom. This modification protects the reactive thiol group, preventing the rapid oxidation and disulfide bond formation that is characteristic of L-cysteine in solution.

Property	Value	References
CAS Number	7381-67-1	
Molecular Weight	223.19 g/mol	
Molecular Formula	C ₃ H ₆ NNaO ₅ S ₂	
Synonyms	L-Cysteine S-sulfate sodium salt, S-Sulfocysteine sodium salt	
Solubility	Soluble in water (up to 100 mM)	
Storage	-20°C	

Applications in Research and Development

Glutamate Receptor Agonist

S-Sulfo-L-cysteine is a potent agonist at ionotropic and metabotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and group I metabotropic glutamate receptors (mGluR1 and mGluR5). Its structural similarity to glutamate allows it to bind to and activate these receptors, initiating downstream signaling cascades. This activity makes it a useful tool for studying glutamatergic neurotransmission and its role in various neurological processes and diseases.

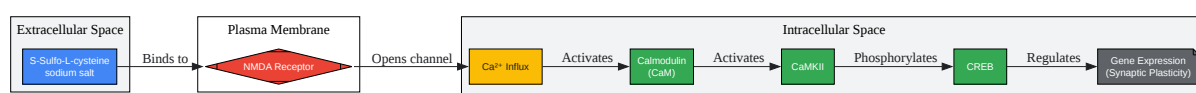
Stable Cysteine Source in Cell Culture

In the biopharmaceutical industry, maintaining optimal concentrations of amino acids in cell culture media is critical for robust cell growth and high-yield protein production. L-cysteine is an essential amino acid, but its instability and low solubility at neutral pH pose significant challenges for fed-batch culture processes. **S-Sulfo-L-cysteine sodium salt** serves as a highly stable and soluble precursor to L-cysteine, simplifying fed-batch processes by allowing for the formulation of a single, neutral pH feed.[1][2] Studies have shown that its use can lead to prolonged cell viability and increased specific productivity of recombinant proteins in Chinese Hamster Ovary (CHO) cells.[1]

Signaling Pathways

NMDA Receptor Signaling

Activation of the NMDA receptor by agonists such as S-Sulfo-L-cysteine leads to the opening of the ion channel, allowing for the influx of Ca^{2+} into the neuron. This increase in intracellular calcium acts as a second messenger, activating a variety of downstream signaling pathways that are crucial for synaptic plasticity, learning, and memory.

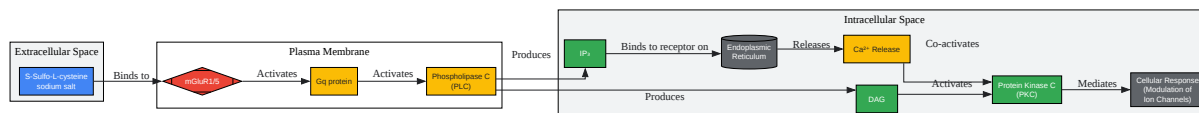


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NMDA Receptor Signaling Pathway

Group I Metabotropic Glutamate Receptor (mGluR1/5) Signaling

S-Sulfo-L-cysteine also activates group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP_3) and diacylglycerol (DAG). This leads to the release of intracellular calcium stores and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic transmission.



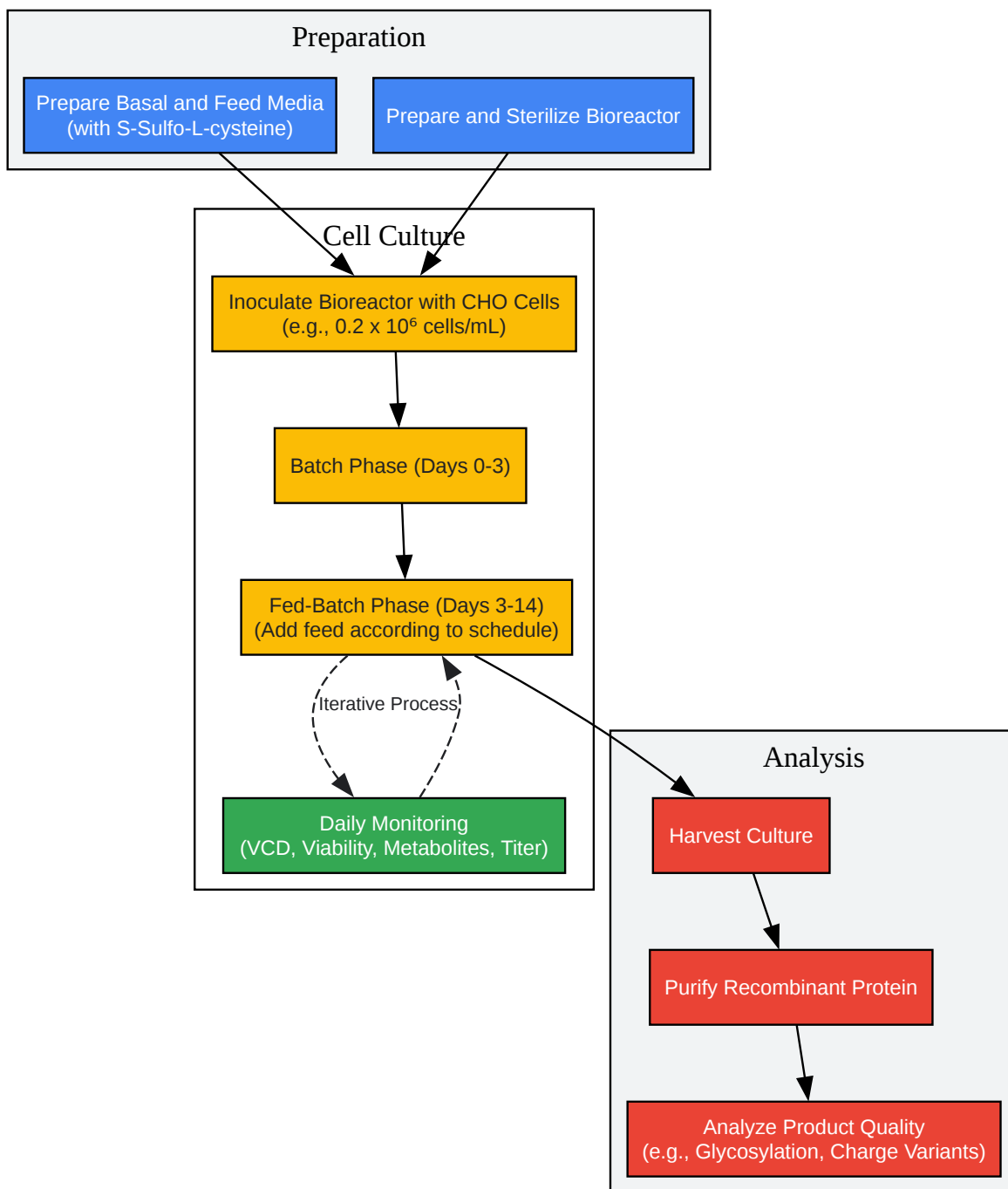
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Group I mGluR Signaling Pathway

Experimental Protocols

Fed-Batch CHO Cell Culture Using a Single Neutral pH Feed

This protocol describes a fed-batch culture process for a CHO cell line producing a recombinant monoclonal antibody, utilizing a single, pH-neutral feed containing **S-Sulfo-L-cysteine sodium salt** as a stable cysteine source.[3][4][5]



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Fed-Batch Cell Culture Workflow

Materials:

- CHO cell line producing a recombinant protein
- Chemically defined basal medium (e.g., Cellvento® 4CHO)
- Chemically defined feed medium (e.g., Cellvento® ModiFeed Prime)
- **S-Sulfo-L-cysteine sodium salt**
- Bioreactor (e.g., 1.2 L DasGip glass vessel)
- Cell counter (e.g., Vi-CELL XR)
- Metabolite analyzer (e.g., Cedex Bio HT)

Procedure:

- Media Preparation: Prepare the basal and feed media according to the manufacturer's instructions. For the single-feed strategy, supplement the neutral pH feed medium with **S-Sulfo-L-cysteine sodium salt** to the desired final concentration (e.g., 15 mM).
- Bioreactor Setup: Prepare and sterilize the bioreactor. Add the basal medium and allow it to equilibrate to the setpoint temperature (37°C) and pH (e.g., 6.95).
- Inoculation: Inoculate the bioreactor with the CHO cell line at a starting viable cell density of, for example, 0.2×10^6 cells/mL.
- Batch Phase (Days 0-3): Culture the cells in batch mode for the initial 3 days.
- Fed-Batch Phase (Days 3-14):
 - Begin the feeding strategy on day 3.
 - A representative feeding schedule is as follows (as a percentage of the initial reactor volume):
 - Day 3: 2.75%

- Day 5: 5%
- Day 7: 6%
- Day 9: 6%
- Day 11: 6%
- Day 14: 5%
- Adjust pH as needed throughout the culture (e.g., pH 6.95 ± 0.15 from day 0-4, pH 6.80 ± 0.05 from day 4-13).
- Monitoring:
 - Daily, take a sterile sample from the bioreactor to measure:
 - Viable cell density (VCD) and viability.
 - Concentrations of key metabolites such as glucose, lactate, and ammonia.
 - Recombinant protein titer.
- Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., <60%) or on a specific day (e.g., day 17).
- Analysis: Separate the cells from the supernatant by centrifugation. The supernatant containing the recombinant protein can then be purified and analyzed for product quality attributes.

NMDA Receptor Activation Assay Using Calcium Flux

This protocol describes a high-throughput calcium flux assay to measure the activation of NMDA receptors by **S-Sulfo-L-cysteine sodium salt** in a recombinant cell line.^{[6][7]}

Materials:

- HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A)

- Cell culture medium (e.g., DMEM with 10% FBS)
- 384-well clear-bottom, black-walled microplates, poly-D-lysine coated
- **S-Sulfo-L-cysteine sodium salt**
- Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye)
- Incubation buffer (HBSS, 20 mM HEPES, 1 mM MgCl₂, 1 mM probenecid, pH 7.5)
- Assay buffer (HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid, pH 7.5)
- Fluorescence plate reader with liquid handling capabilities

Procedure:

- Cell Plating: Seed the HEK293 cells expressing NMDA receptors into the 384-well plates at a density of, for example, 10,000 cells per well in a volume of 30 µL. Incubate overnight at 37°C and 5% CO₂.
- Dye Loading:
 - Prepare the calcium dye solution in incubation buffer according to the manufacturer's instructions.
 - Remove the cell culture medium from the plate and add 30 µL of the dye solution to each well.
 - Incubate the plate for 2 hours at 37°C and 5% CO₂.
- Washing:
 - Allow the plate to equilibrate to room temperature for 10 minutes.
 - Gently remove the dye solution and wash the cells three times with 30 µL of assay buffer per well.
 - After the final wash, leave 30 µL of assay buffer in each well.

- Compound Addition and Measurement:
 - Prepare serial dilutions of **S-Sulfo-L-cysteine sodium salt** in assay buffer.
 - Place the plate in the fluorescence plate reader.
 - Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
 - Establish a baseline fluorescence reading for a few seconds.
 - Use the plate reader's liquid handler to add a specific volume (e.g., 10 μ L) of the **S-Sulfo-L-cysteine sodium salt** dilutions to the wells.
 - Immediately begin recording the change in fluorescence over time (typically 1-2 minutes).
- Data Analysis:
 - The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium and receptor activation.
 - Calculate the response for each concentration (e.g., peak fluorescence minus baseline).
 - Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

S-Sulfo-L-cysteine sodium salt is a versatile and valuable compound for researchers in neuroscience and biopharmaceutical development. Its properties as a potent glutamate receptor agonist allow for the detailed study of glutamatergic signaling, while its stability and bioavailability as a cysteine source offer a practical solution to long-standing challenges in fed-batch cell culture. The protocols and information provided in this guide serve as a starting point for the effective application of this compound in various experimental settings.

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